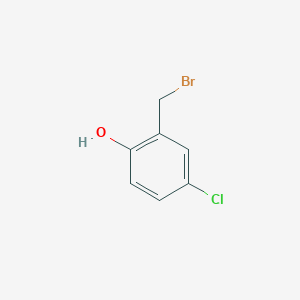

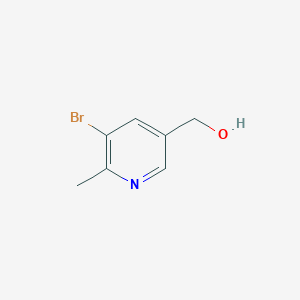

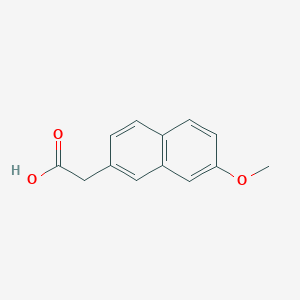

![molecular formula C6H9NO B3217073 7-Azabicyclo[2.2.1]heptan-2-one CAS No. 1174209-70-1](/img/structure/B3217073.png)

7-Azabicyclo[2.2.1]heptan-2-one

Übersicht

Beschreibung

7-Azabicyclo[2.2.1]heptane, also known as 7-Azanorbornane, is a chemical compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . The process starts from readily available cyclohex-3-enecarboxylic acid, followed by a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), and finally, NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[2.2.1]heptane can be viewed in 3D . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Wissenschaftliche Forschungsanwendungen

Structural Characterization

7-Azabicyclo[2.2.1]heptan-2-one, found in the structure of epibatidine, has been structurally characterized. This characterization provides insights into the structural properties of this compound and its derivatives, contributing to the understanding of its potential applications in scientific research (Britvin & Rumyantsev, 2017).

Synthetic Approaches

Innovative synthetic approaches have been developed for 7-azabicyclo[2.2.1]heptane ring systems. For example, an aza-Prins-pinacol reaction provides rapid access to this ring system from specific pyrrolidines, and these reactions show potential for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Intermediate in Synthesis

7-Azabicyclo[2.2.1]heptanes serve as key intermediates in the synthesis of various compounds. Their ability to undergo nucleophilic substitution opens pathways to synthesize novel 7-substituted derivatives, proving valuable in the creation of complex molecular structures (Malpass & White, 2004).

Cycloaddition Strategy

A novel [4 + 2] cycloaddition strategy for synthesizing N-acyl-7-azabicyclo[2.2.1]heptan-2-one derivatives has been developed. This strategy is important for creating epibatidine analogs, highlighting the compound's versatility in complex synthesis processes (Pavri & Trudell, 1997).

Decomposition Studies

Research on the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane has identified intermediates like 7-azabicyclo[2.2.1]heptane N-imide. Understanding these intermediates is crucial for comprehending the thermal behavior of related compounds (Dervan & Uyehara, 1976).

Glutamic Acid Analogue Synthesis

The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, demonstrates the compound's utility in creating structurally unique analogues of biological importance (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Safety and Hazards

Safety data sheets suggest that 7-Azabicyclo[2.2.1]heptane may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including eye and face protection, should be worn when handling this compound . It should be used only in well-ventilated areas, and contact with eyes, skin, and clothing should be avoided .

Zukünftige Richtungen

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes is a promising area of research . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures . This suggests potential for further exploration and development in this field.

Eigenschaften

IUPAC Name |

7-azabicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBPQKUZGAMMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CC1N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216991.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216993.png)

![(E)-1-methyl-N-(6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B3217011.png)

![6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3217022.png)